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molecular formula C11H20O2Si B8576289 3-Tetrahydropyranyloxy-1-trimethylsilyl-1-propyne CAS No. 36551-06-1

3-Tetrahydropyranyloxy-1-trimethylsilyl-1-propyne

Cat. No. B8576289
M. Wt: 212.36 g/mol
InChI Key: SNFCEOGLSUQETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04254285

Procedure details

To a stirred -20° C. solution of 125 g (0.89 mol.) of 3-tetrahydropyranyloxy-1-propyne (Example 56) in 450 ml of ether, under a nitrogen atmosphere, is added dropwise, over one hour, a solution of 45 ml (0.89 mol.) of 2.0 N n-butyllithium in hexane. After 150 ml of dry ether is added and the mixture stirred at -20° C. for 30 minutes, a solution of 98 g (0.89 mol.) of trimethylchlorosilane in 73 ml of ether is added dropwise. Stirring is continued for 30 minutes at -20° C. and at ambient temperature for 18 hours. The reaction mixture is again cooled to -20° C., and a solution of 90 ml of acetic acid in 300 ml of ether is added dropwise, followed by 90 ml of water. It is then diluted with 500 ml of water, and extracted 3 times with 300 ml of 5% sodium bicarbonate solution. The organic phase is separated, washed with 500 ml of a saturated brine solution, dried over sodium sulfate, and evaporated at 40° C. under vacuum (12 mm.). The crude product is fractionally distilled, bp 120°-125° C. (18 mm.), to yield 120 g of an oil.
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
reactant
Reaction Step Four
Quantity
98 g
Type
reactant
Reaction Step Five
Name
Quantity
73 mL
Type
solvent
Reaction Step Five
Quantity
90 mL
Type
reactant
Reaction Step Six
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
500 mL
Type
solvent
Reaction Step Eight
Name

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH2:8][C:9]#[CH:10].C([Li])CCC.[CH3:16][Si:17]([CH3:20])([CH3:19])Cl.C(O)(=O)C>CCOCC.CCCCCC.O>[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH2:8][C:9]#[C:10][Si:17]([CH3:20])([CH3:19])[CH3:16]

Inputs

Step One
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
125 g
Type
reactant
Smiles
O1C(CCCC1)OCC#C
Name
Quantity
450 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
45 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
98 g
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
73 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Eight
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at -20° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for 30 minutes at -20° C. and at ambient temperature for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is again cooled to -20° C.
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 300 ml of 5% sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with 500 ml of a saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated at 40° C. under vacuum (12 mm.)
DISTILLATION
Type
DISTILLATION
Details
The crude product is fractionally distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(CCCC1)OCC#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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